Ethyl 4-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H13NO2 . It is used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . The compound forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .
Synthesis Analysis
The synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate involves several steps. The compound can be synthesized via the Bartoli reaction conditions in THF at −40 °C . The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene yields 2,4-dimethyl-7-bromoindole . The radical reduction of this compound is performed almost quantitatively to afford the final product .Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-1H-indole-2-carboxylate is characterized by a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Ethyl 4-methyl-1H-indole-2-carboxylate is a reactant for the synthesis of various compounds. It is used in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists . It is also used in the preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.24 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Ethyl 4-methyl-1H-indole-2-carboxylate derivatives have been synthesized for potential use as intermediates in the preparation of pharmacologically active compounds. For example, a study on the synthesis of 4H-furo[3,2-b]indole derivatives involved the preparation of ethyl 4H-furo[3,2-b]indole-2-carboxylates as intermediates (Tanaka, Yakushijin, & Yoshina, 1979).
Ethyl 4-methyl-1H-indole-2-carboxylate derivatives have been explored for their anticancer properties. In a study, derivatives of this compound were screened for anticancer activity against human tumor cell lines, although they showed no significant activity except for one compound (Carbone et al., 2013).
These compounds are also used as synthetic intermediates in the preparation of other indole derivatives. A study on the photochemical synthesis of 2,3-homoindoles utilized ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates to produce ethyl endo-1-cyano-6b-methyl-1,1a,2,6b-tetrahydrocycloprop[b]indole-2-carboxylates (Ikeda et al., 1974).
Additionally, the compound has been studied for its use in indole synthesis strategies. For example, a study developed a new strategy for indole synthesis using ethyl pyrrole-2-carboxylate, which resulted in the synthesis of various indoles functionalized on the benzene moiety (Tani et al., 1996).
Ethyl 4-methyl-1H-indole-2-carboxylate derivatives have been investigated in studies focusing on their thermodynamic properties, which are crucial for understanding their stability and reactivity (Carvalho et al., 2016).
Safety And Hazards
Future Directions
The indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Relevant Papers Several papers have been published on Ethyl 4-methyl-1H-indole-2-carboxylate. These include studies on the synthesis of indole derivatives as prevalent moieties present in selected alkaloids , and the synthetic strategies of indole 2 and 3-carboxamides .
properties
IUPAC Name |
ethyl 4-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJVXCIAKURESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501494 | |
Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-1H-indole-2-carboxylate | |
CAS RN |
16732-80-2 | |
Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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